N-(4-butylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-4-7-15-8-10-16(11-9-15)21-17(25)13-27-19-22-18-14(2)6-5-12-24(18)20(26)23-19/h5-6,8-12H,3-4,7,13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFFHBTYVJTXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a pyrido[1,2-a][1,3,5]triazin moiety linked to a sulfanyl group and a butylphenyl substituent. Such structural characteristics suggest a variety of interactions with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 382.48 g/mol. The compound's structure can be visualized as follows:
The biological activity of this compound is thought to involve interactions with various enzymes and receptors. These interactions can modulate the activity of specific biological pathways, which may lead to therapeutic effects in various disease models. Preliminary studies indicate that the compound may exhibit:
- Antimicrobial Activity : Potential efficacy against bacterial and fungal pathogens.
- Anticancer Properties : In vitro studies suggest cytostatic effects on cancer cell lines.
Research Findings
Recent investigations have focused on the compound's binding affinities and its effects on cellular processes. For instance:
Comparative Analysis
To better understand the potential of this compound in medicinal chemistry, it is useful to compare it with structurally similar compounds:
Case Studies
While specific case studies on this compound are scarce due to its recent synthesis and characterization, analogous compounds have been documented in literature demonstrating significant biological activities:
Example 1: Anticancer Activity
A recent publication highlighted the screening of a library of compounds where several derivatives exhibited cytotoxic effects against pancreatic cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
Example 2: Antimicrobial Effects
Research into similar sulfanyl-acetamides revealed moderate to significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and similar molecules:
Key Observations:
Core Heterocycle Influence: The pyrido[1,2-a][1,3,5]triazinone core in the target compound distinguishes it from triazole- or oxadiazole-based analogs. Triazole-containing analogs (e.g., VUAA-1, OLC-12) exhibit strong receptor agonist activity, likely due to their planar geometry and sulfur-mediated interactions .
Substituent Effects :
- The 4-butylphenyl group in the target compound introduces significant hydrophobicity, which may influence membrane permeability compared to smaller substituents (e.g., ethyl or isopropyl in VUAA-1/OLC-12) .
- Electron-withdrawing groups (e.g., nitro in compound 8v) correlate with enhanced enzyme inhibition (e.g., BChE), while bulky substituents (e.g., indole in 8t) may reduce solubility .
Bioactivity Trends: Sulfanylacetamide derivatives with indole-linked oxadiazoles (e.g., 8t, 8v) show selective enzyme inhibition, whereas triazole analogs (e.g., VUAA-1) target olfactory receptors .
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step heterocyclic condensation, similar to methods for 1,3,4-oxadiazoles and triazoles . However, the pyrido[1,2-a][1,3,5]triazinone system may require specialized catalysts or conditions.
- Gaps in Data : While analogs provide structural and functional insights, the absence of explicit bioactivity or pharmacokinetic data for the target compound limits definitive conclusions. Further studies are needed to evaluate its enzyme inhibition, receptor binding, and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
